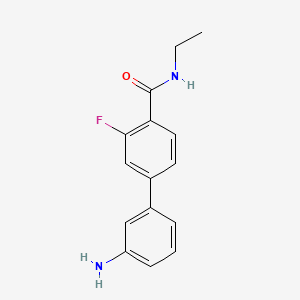

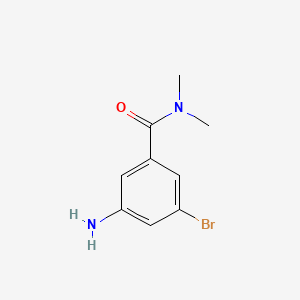

![molecular formula C16H19BrClN B581751 Benzyl[2-(3-bromophenyl)propan-2-YL]amine hcl CAS No. 1400644-86-1](/img/structure/B581751.png)

Benzyl[2-(3-bromophenyl)propan-2-YL]amine hcl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

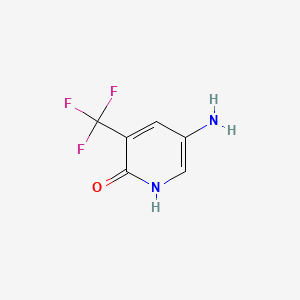

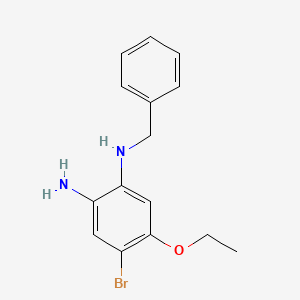

Benzyl[2-(3-bromophenyl)propan-2-yl]amine hydrochloride is a chemical compound with the CAS Number: 1400644-86-1. Its molecular weight is 340.69 g/mol and its IUPAC name is N-benzyl-2-(3-bromophenyl)propan-2-amine hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H18BrN.ClH/c1-16(2,14-9-6-10-15(17)11-14)18-12-13-7-4-3-5-8-13;/h3-11,18H,12H2,1-2H3;1H . This indicates that the compound has a benzyl group attached to a 2-(3-bromophenyl)propan-2-amine.Physical And Chemical Properties Analysis

The compound has a molecular weight of 340.69 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications

Corrosion Inhibition

Benzyl[2-(3-bromophenyl)propan-2-YL]amine hcl and its derivatives have been studied for their corrosion inhibition properties. For example, certain compounds were found to offer significant inhibition efficiency for mild steel in hydrochloric acid, with the efficiency varying based on the type of functional groups substituted on the benzene ring. The adsorption of these compounds on the metal surface follows the Langmuir adsorption isotherm, indicating a predominant chemisorption mechanism for some derivatives (Ashassi-Sorkhabi et al., 2005), (Salarvand et al., 2017).

Catalytic Applications

The compound has been utilized in various catalytic processes. For instance, in palladium/imidazolium salt systems, it was employed for amination reactions involving aryl chlorides, aryl bromides, and aryl iodides with different nitrogen-containing substrates. This facilitated the synthesis of benzophenone imines and primary amines through acid hydrolysis (Grasa et al., 2001).

Synthesis of Heterocyclic Compounds

Benzyl[2-(3-bromophenyl)propan-2-YL]amine hcl is a precursor in the synthesis of various heterocyclic compounds. For instance, it's involved in the synthesis of 1-substituted benzimidazoles and 3-substituted 3H-thieno[2,3-d]imidazoles, indicating its versatility in creating pharmacologically relevant structures (Lygin & Meijere, 2009).

Polymer Modification

It has also been used in the modification of polymers. For example, radiation-induced poly vinyl alcohol/acrylic acid hydrogels were modified through condensation with various aliphatic and aromatic amines. These modifications enhanced the thermal stability and biological activity of the polymers, indicating potential for medical applications (Aly & El-Mohdy, 2015).

Mechanism of Action

Target of Action

Benzyl[2-(3-bromophenyl)propan-2-YL]amine HCl is a complex organic compound Compounds with similar structures, such as benzylic halides, typically interact with various biological targets via an sn1 pathway .

Mode of Action

Based on its structural similarity to benzylic halides, it may undergo nucleophilic substitution reactions . In these reactions, a nucleophile, a species that donates an electron pair, replaces a leaving group in the molecule, potentially altering the compound’s biological activity.

Biochemical Pathways

Benzylic compounds often participate in reactions at the benzylic position, which can influence various biochemical pathways .

Result of Action

Changes in the compound’s structure through reactions at the benzylic position could potentially alter its biological activity .

properties

IUPAC Name |

N-benzyl-2-(3-bromophenyl)propan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrN.ClH/c1-16(2,14-9-6-10-15(17)11-14)18-12-13-7-4-3-5-8-13;/h3-11,18H,12H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATYLHONHEKLBPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CC=C1)Br)NCC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1400644-86-1 |

Source

|

| Record name | Benzenemethanamine, 3-bromo-α,α-dimethyl-N-(phenylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1400644-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B581676.png)

![2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl](/img/structure/B581677.png)

![4-Chloro-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B581687.png)